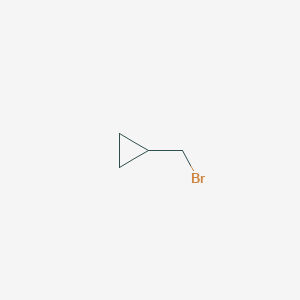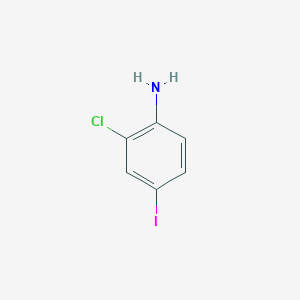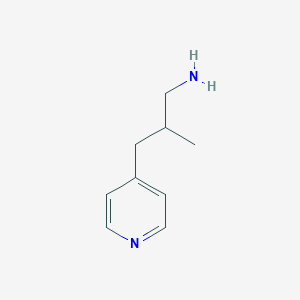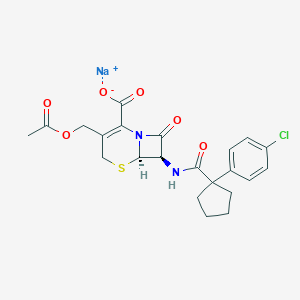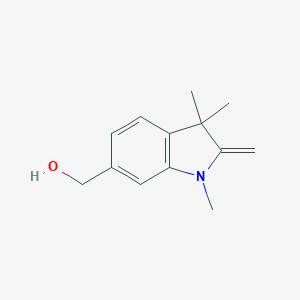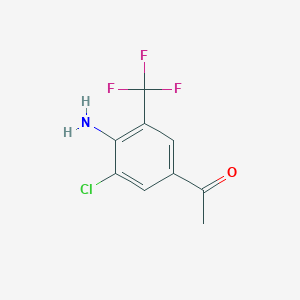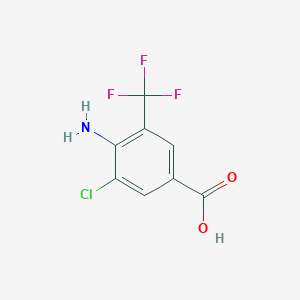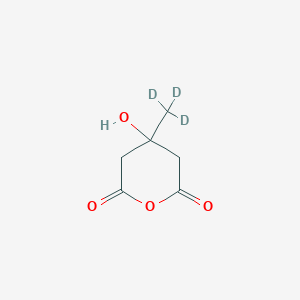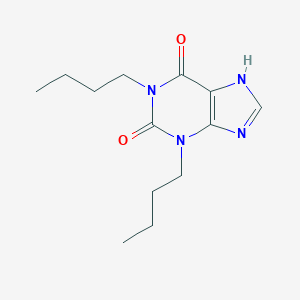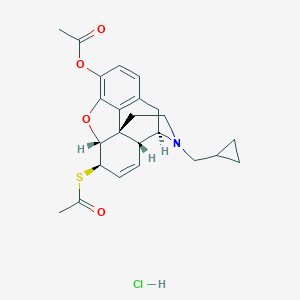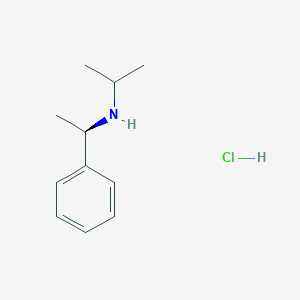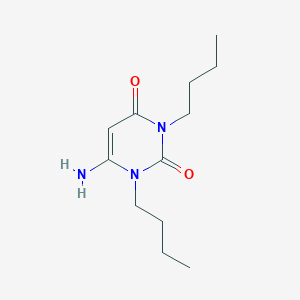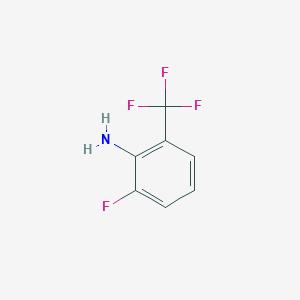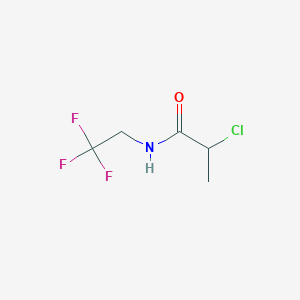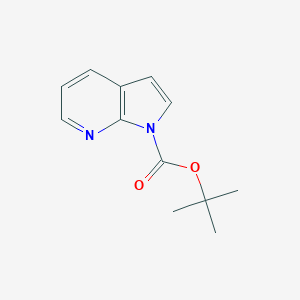
1-Boc-7-azaindole
Vue d'ensemble
Description
1-Boc-7-azaindole is a derivative of 7-azaindole, which is a heterocyclic compound that has gained significant attention due to its utility in various fields, particularly in medicinal chemistry. The 7-azaindole core is known for its bioisosteric properties, often serving as an alternative to indoles or purines in drug design . The addition of a tert-butoxycarbonyl (Boc) group to 7-azaindole enhances its utility by providing a protected form of the molecule that can be further manipulated in synthetic chemistry.
Synthesis Analysis
Several methods have been developed for the synthesis of 7-azaindole derivatives. One approach involves a one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, aldehydes, and active methylene compounds, which yields highly substituted 7-azaindole derivatives . Another method employs microwave-assisted synthesis starting from nicotinic acid derivatives or 2,6-dichloropyridine, which accelerates the reaction and allows for further functionalizations . Acid-catalyzed synthesis from 3-alkynyl-2-aminopyridines has also been reported, resulting in 7-azaindoles with various substituents and demonstrating antimicrobial activity . Additionally, a palladium-catalyzed tandem coupling of gem-dichloroolefins with boronic acid provides a modular approach to synthesize different isomers of azaindoles .
Molecular Structure Analysis
The molecular structure of 7-azaindole derivatives can be complex and diverse. For instance, a 7-azaindole adduct of boroxine was found to bond through a B−N bond and an H···O hydrogen bond, exhibiting fluxionality in solution due to ligand dissociation/association processes . The variable denticity of 7-azaindolylborate ligands has been shown to accommodate different electronic requirements of metal centers, as demonstrated in rhodium derivatives .
Chemical Reactions Analysis
7-Azaindole derivatives participate in various chemical reactions, often forming complexes with metals. For example, a blue luminescent diborate compound with 7-azaindole anions has been synthesized, showing stability in air and luminescence properties . Complexes with Zn(II) and Cu(I) ions have been formed using a scorpionate borate ligand derived from 7-azaindole, displaying dynamic behavior in solution and luminescence . These reactions highlight the versatility of 7-azaindole derivatives in forming luminescent materials and potential applications in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-azaindole derivatives are influenced by their molecular structure and substituents. The luminescent properties of these compounds are of particular interest, with various derivatives exhibiting blue emission in the solid state and blue-green phosphorescent emission in solution at low temperatures . The fluxional behavior of these compounds in solution, as evidenced by variable temperature NMR experiments, indicates a dynamic equilibrium between different coordination states . These properties are essential for the development of new materials with potential applications in optoelectronics and sensing.
Applications De Recherche Scientifique
Synthesis and Diversification
1-Boc-7-azaindole is a key compound in the synthesis and diversification of 2,4-substituted 7-azaindoles, used in medicinal chemistry. Researchers adapted known synthetic methods for late-stage diversification of these compounds, highlighting the role of 1-Boc-7-azaindole in creating various derivatives with potential medicinal applications (Varnes et al., 2016).
Luminescence and Reactivity
7-Azaindole derivatives, including 1-Boc-7-azaindole, have been investigated for their use in biological probes and imaging due to their luminescent properties. Their applications extend to materials science and chemical bond activation, with particular attention to their use in organic light-emitting diodes and as catalysts in reaction towards C-H and C-X bonds (Zhao & Wang, 2010).
Inhibition of Protein Kinases
The 7-azaindole scaffold, including 1-Boc-7-azaindole derivatives, has attracted attention in designing inhibitors for diseases-related protein kinases. These derivatives have been synthesized and evaluated for their effectiveness against specific kinases, like CDK9/Cyclin T and Haspin, highlighting their potential in anticancer studies (Pieterse et al., 2020).
Metal Complex Formation
1-Boc-7-azaindole forms metal complexes, which demonstrate unique coordination modes and variable denticity. These complexes accommodate the varying electronic requirements of metal centers and have potential applications in organometallic chemistry (Wagler & Hill, 2008).
Flexible Synthesis
7-Azaindoles, including 1-Boc-7-azaindole, serve as versatile building blocks in medicinal chemistry, acting as bioisosteres of indoles or purines. Microwave-assisted synthesis methods have been developed for these compounds, highlighting their importance in the rapid and flexible production of pharmaceuticals (Schirok, 2006).
Antimycobacterial Agents
1,4-Azaindoles, structurally related to 1-Boc-7-azaindole, have been optimized as potent antimycobacterial agents. These compounds noncovalently inhibit specific enzymes and have shown efficacy in animal models of tuberculosis, demonstrating the therapeutic potential of azaindole derivatives (Shirude et al., 2014).
Protective and Directive Roles
1-Boc-7-azaindole demonstrates its utility in Ir-catalyzed C-H borylation, serving as a protective group compatible with this process. This highlights its role in selective functionalization of heterocycles, which is critical in organic synthesis (Kallepalli et al., 2009).
PARP-1 Inhibition
7-Azaindole-1-carboxamides, a class involving 1-Boc-7-azaindole derivatives, have been designed as new PARP-1 inhibitors. Their varying inhibition profiles and antiproliferative activities in cell lines point to their potential in cancer therapy (Cincinelli et al., 2014).
Safety And Hazards
Orientations Futures
Azaindoles, including 1-Boc-7-azaindole, continue to attract interest in the field of drug discovery due to their powerful medicinal properties . Future research will likely focus on the development of synthetic techniques for the functionalization of 7-azaindoles . This includes exploring novel methods for functionalization of the 7-azaindole template, with a focus on metal-catalyzed chemistry .
Propriétés
IUPAC Name |
tert-butyl pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZMGGUBXZBVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614438 | |
| Record name | tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-7-azaindole | |
CAS RN |
138343-77-8 | |
| Record name | tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 138343-77-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



